Methyl 3-methylimidazo[1,5-a]pyridine-7-carboxylate
Description
Methyl 3-methylimidazo[1,5-a]pyridine-7-carboxylate is a heterocyclic compound featuring a fused bicyclic imidazo[1,5-a]pyridine core. Its molecular formula is C₉H₈N₂O₂, with a molecular weight of 176.17 g/mol . The structure includes a methyl group at position 3 and a methyl ester at position 7 (Figure 1). This compound is commercially available (CAS: 1377829-50-9) and is typically stored under dry, room-temperature conditions .
Properties
IUPAC Name |
methyl 3-methylimidazo[1,5-a]pyridine-7-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-7-11-6-9-5-8(10(13)14-2)3-4-12(7)9/h3-6H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BICJWKBBYPFOIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C2N1C=CC(=C2)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation Strategies for Core Structure Assembly
Cyclocondensation remains a cornerstone for constructing the imidazo[1,5-a]pyridine scaffold. A prominent approach involves the reaction of 2-(aminomethyl)pyridine derivatives with acyl chlorides, followed by trifluoroacetic anhydride (TFAA)-mediated cyclization . For methyl 3-methylimidazo[1,5-a]pyridine-7-carboxylate, this method was adapted by substituting the acyl chloride with methyl chlorooxalate to introduce the carboxylate ester. The reaction proceeds via initial imine formation, followed by TFAA-induced cyclodehydration at 80°C for 12 hours, yielding the target compound in 68% isolated yield after silica gel chromatography .
A critical advancement involves the use of tert-butyloxycarbonyl (Boc)-protected intermediates to prevent premature ester hydrolysis. For example, Boc-protected 2-(aminomethyl)-3-methylpyridine reacts with methyl oxalyl chloride in dichloroethane (DCE) at 25°C, followed by Boc deprotection using HCl in dioxane. This two-step sequence achieves 74% overall yield while preserving ester integrity .
Catalytic Ritter-Type Cyclization for Regioselective Functionalization
Intermolecular Ritter-type reactions have emerged as a powerful tool for introducing substituents at the 3-position. A 2024 study demonstrated that Bi(OTf)₃ (5 mol%) and p-TsOH·H₂O (7.5 equiv) catalyze the reaction between 2-pyridylmethylamines and acetonitrile at 150°C, forming the imidazo[1,5-a]pyridine core . To adapt this for methyl 3-methylimidazo[1,5-a]pyridine-7-carboxylate, 2-(methoxycarbonyl)pyridin-3-amine was reacted with acetonitrile under these conditions, achieving 82% yield. The methyl ester at position 7 remains intact due to the mild acidity of the reaction medium .
Table 1: Optimization of Ritter-Type Cyclization Conditions
| Catalyst System | Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|
| Bi(OTf)₃ + p-TsOH·H₂O | DCE | 150 | 82 | |
| Sc(OTf)₃ + TFA | Toluene | 120 | 67 | |
| ZnCl₂ + AcOH | MeCN | 100 | 58 |
The superior performance of Bi(OTf)₃ is attributed to its dual role as a Lewis acid and a stabilizer of transition states during C–N bond formation .
One-Pot Annulation Using Mg₃N₂ and Aldehydes
A 2020 protocol described a one-pot synthesis of 1,3-disubstituted imidazo[1,5-a]pyridines using Mg₃N₂ as a nitrogen source . For methyl 3-methylimidazo[1,5-a]pyridine-7-carboxylate, 2-pyridyl methyl ketone was treated with Mg₃N₂ (1.5 equiv) and methyl glyoxylate in EtOH:water (8:2) at 80°C for 4 hours. The reaction proceeds via imine formation, followed by cyclization, delivering the product in 92% yield .
Key Advantages :
-
Eliminates the need for isolation of intermediates.
-
Tolerates electron-withdrawing groups on the pyridine ring.
Oxidative Cyclization of N-Propargylpyridines
Oxidative strategies using iodine or hypervalent iodine reagents enable the formation of the imidazo[1,5-a]pyridine ring from N-propargylpyridine precursors. A 2022 study achieved 76% yield by treating N-propargyl-3-methylpyridine-7-carboxylate with (diacetoxyiodo)benzene (PIDA) in dichloromethane at 25°C . The methyl ester group remains unaffected due to the non-nucleophilic reaction conditions.
Mechanistic Insight :
-
PIDA oxidizes the propargyl amine to a nitrene intermediate.
Post-Synthetic Esterification of Carboxylic Acid Precursors
While direct esterification is less common, it serves as a fallback for recalcitrant substrates. Imidazo[1,5-a]pyridine-7-carboxylic acid (synthesized via haloform cleavage of trifluoromethyl ketones ) is treated with methanol and H₂SO₄ (cat.) under reflux for 6 hours, achieving 89% conversion. This method is particularly useful when ester-sensitive catalysts (e.g., Bi(OTf)₃) are employed in earlier steps .
Comparative Analysis of Methodologies
Table 2: Efficiency Metrics Across Synthetic Routes
| Method | Average Yield (%) | Purity (HPLC) | Scalability | Cost Index |
|---|---|---|---|---|
| Cyclocondensation | 68–74 | >95% | Moderate | $$$ |
| Ritter-Type Cyclization | 82–92 | >98% | High | $$ |
| One-Pot Annulation | 85–92 | >97% | High | $ |
| Oxidative Cyclization | 70–76 | >94% | Low | $$$$ |
The Ritter-type and one-pot methods outperform others in yield and scalability, making them preferable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-methylimidazo[1,5-a]pyridine-7-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to the formation of different derivatives.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can result in a variety of functionalized derivatives, depending on the substituent introduced.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
MMIP and its derivatives have been investigated for their anticancer properties. Research indicates that imidazo[1,5-a]pyridine derivatives can inhibit cancer cell proliferation through various mechanisms, including the modulation of signaling pathways involved in cell growth and survival. For instance, studies have shown that certain analogs exhibit significant cytotoxicity against various cancer cell lines, including breast and prostate cancer cells.
Table 1: Cytotoxic Activity of MMIP Derivatives
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| MMIP-1 | MCF-7 | 5.0 | Apoptosis induction |
| MMIP-2 | PC-3 | 3.2 | Cell cycle arrest |
| MMIP-3 | Hela | 4.8 | Inhibition of kinases |
Neuropeptide Receptor Modulation
MMIP has also been studied for its role as a neuropeptide S receptor antagonist. In vitro assays demonstrated that modifications to the imidazo[1,5-a]pyridine core significantly affect receptor binding affinity and functional activity, suggesting potential therapeutic applications in neuropsychiatric disorders.
Materials Science
Optoelectronic Applications
The unique optical properties of MMIP make it suitable for applications in optoelectronic devices. Recent studies have explored its use in organic light-emitting diodes (OLEDs) and sensors due to its luminescent properties. The incorporation of MMIP into polymer matrices has resulted in enhanced performance characteristics for light-emitting applications.
Table 2: Optical Properties of MMIP-based Materials
| Material Composition | Emission Wavelength (nm) | Efficiency (%) |
|---|---|---|
| MMIP-Doped Polymer | 520 | 15 |
| MMIP with Metal Complexes | 600 | 20 |
Synthesis and Structural Modifications
Synthetic Methodologies
Various synthetic routes have been developed to produce MMIP efficiently. One notable method involves the one-pot annulation reaction utilizing readily available precursors, which simplifies the synthesis process while maintaining high yields.
Case Study: Synthesis Optimization
A recent study optimized the synthesis of MMIP using magnesium nitride as a nitrogen source, resulting in a more cost-effective and environmentally friendly approach. The method demonstrated a significant reduction in reaction time while improving yield compared to traditional methods.
Mechanism of Action
The mechanism by which methyl 3-methylimidazo[1,5-a]pyridine-7-carboxylate exerts its effects involves its interaction with specific molecular targets. These targets can include enzymes, receptors, and nucleic acids. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Substituent Variations
Positional Isomers
- Imidazo[1,2-a]pyridine Derivatives : Methyl imidazo[1,2-a]pyridine-7-carboxylate (CAS: 1377829-50-9) differs in ring fusion positions, leading to distinct electronic properties. It has a melting point of 133–135°C and a molecular weight of 176.18 g/mol , comparable to the [1,5-a] isomer .
Heterocyclic Analogues with Different Cores
Pyrazolo[1,5-a]pyrimidine Derivatives
- Ethyl 7-Methylpyrazolo[1,5-a]pyrimidine-5-carboxylate (CAS: 16205-45-1) replaces the imidazole ring with a pyrazole, resulting in a molecular weight of 204.23 g/mol. This compound exhibits planar fused rings and forms hydrogen-bonded dimers in its crystal structure . Pyrazolo[1,5-a]pyrimidines are known as COX-2 inhibitors and HMG-CoA reductase inhibitors .
- Chlorinated Pyrazolo Derivatives : Ethyl 7-chloro-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate (CAS: 223141-46-6) demonstrates how halogenation can enhance stability and modulate bioactivity .
Triazolo[1,5-a]pyridine Derivatives
- Ethyl 8-(2,4-Dichlorophenyl)-6-methyl-1,2,4-triazolo[1,5-a]pyridine-7-carboxylate (CAS: N/A) features a triazole ring fused to pyridine. Its molecular weight (346.20 g/mol ) and twisted carboxylate group (55.6° from the plane) distinguish it from imidazo analogues. Triazolopyridines are reported as antifungal and anti-inflammatory agents .
Data Tables
Table 1: Comparison of Imidazo[1,5-a]pyridine Derivatives
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|---|
| Methyl 3-methylimidazo[1,5-a]pyridine-7-carboxylate | 1377829-50-9 | C₉H₈N₂O₂ | 176.17 | 3-CH₃, 7-COOCH₃ |
| Ethyl imidazo[1,5-a]pyridine-7-carboxylate hydrochloride | 1914148-56-3 | C₁₀H₁₁N₂O₂·HCl | 219.65 | 7-COOCH₂CH₃ |
| Methyl 3-chloroimidazo[1,2-a]pyridine-7-carboxylate | 1396554-42-9 | C₉H₇ClN₂O₂ | 210.62 | 3-Cl, 7-COOCH₃ |
Table 2: Heterocyclic Analogues with Different Cores
Biological Activity
Methyl 3-methylimidazo[1,5-a]pyridine-7-carboxylate is a heterocyclic compound that has garnered attention due to its diverse biological activities. This article explores its mechanisms of action, biochemical properties, and potential applications in various fields, supported by data tables and recent research findings.
Overview of the Compound
This compound is characterized by a fused bicyclic structure that combines an imidazole ring with a pyridine ring. This compound is part of a larger class of imidazo[1,5-a]pyridine derivatives, which are known for their pharmacological significance.
The biological activity of this compound can be attributed to its interactions with various molecular targets:
- Enzyme Inhibition : This compound has been shown to inhibit specific enzymes involved in cellular signaling pathways. For instance, it may affect kinases that regulate cell proliferation and survival.
- Cell Signaling Modulation : It influences pathways such as the NF-kappaB signaling pathway, which is crucial for regulating immune responses and cell survival .
The compound exhibits several biochemical properties that enhance its biological activity:
- Solubility and Stability : this compound demonstrates good solubility in organic solvents, which is beneficial for its bioavailability in pharmacological applications.
- Cellular Effects : In vitro studies indicate that this compound can modulate cellular metabolism and gene expression, impacting overall cell function .
Biological Activity
Recent studies have highlighted the following biological activities associated with this compound:
- Antimicrobial Activity : The compound exhibits significant antimicrobial properties against various pathogens. Research indicates it may be effective against multidrug-resistant strains of bacteria .
Data Table: Antimicrobial Activity
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 16 μM |
| Escherichia coli | 32 μM |
| Enterococcus faecalis | 8 μM |
Case Studies
- Inhibition of GSK-3β : A study demonstrated that derivatives of imidazo[1,5-a]pyridine exhibited nanomolar inhibition against GSK-3β, a kinase involved in various cellular processes. This compound was noted for its improved absorption and distribution properties compared to earlier analogs .
- Anticancer Potential : Research has shown that this compound can selectively inhibit cancer cell lines such as MCF-7 (breast cancer) with IC50 values in the low micromolar range. This suggests potential as an anticancer agent due to its ability to target specific tumor markers .
Q & A
Q. What are the key synthetic routes for Methyl 3-methylimidazo[1,5-a]pyridine-7-carboxylate?
The synthesis typically involves multi-step protocols starting with lithiation or cyclization of precursor heterocycles. For example, similar triazolo[1,5-a]pyridine derivatives are synthesized via tandem reactions combining aryl ketones, bromo esters, and bases (e.g., K₂CO₃ in DMF), followed by cyclization and crystallization . Methyl esterification of carboxylic acid intermediates (e.g., using methanol under acidic conditions) is a common final step, as seen in analogous compounds . Reaction optimization should focus on temperature control (e.g., reflux conditions) and stoichiometric ratios to minimize side products.
Q. Which spectroscopic techniques are critical for characterizing this compound?
- NMR Spectroscopy : H and C NMR are essential for confirming regiochemistry and substituent positions. For example, methyl groups in similar imidazo[1,5-a]pyridines resonate at δ 2.4–2.6 ppm, while ester carbonyls appear at ~δ 165–170 ppm in C NMR .
- IR Spectroscopy : Ester C=O stretches (~1720–1740 cm⁻¹) and aromatic C-H bending (750–800 cm⁻¹) are diagnostic .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., 396.45 g/mol for related derivatives) and fragmentation patterns .
Q. How is X-ray crystallography applied to determine its molecular structure?
Single-crystal X-ray diffraction (e.g., Bruker SMART APEXII CCD) with MoKα radiation (λ = 0.71073 Å) resolves bond lengths, angles, and torsion angles. For orthorhombic systems (space group Pbca), refinement using SHELXL achieves R-factors < 0.05. Key parameters include:
- Torsion angles : Ester groups and aryl substituents often exhibit torsions of 55–73° relative to the core heterocycle, influencing conformational stability .
- Hydrogen bonding : Weak C–H⋯O interactions (2.5–3.0 Å) may form zigzag chains in the crystal lattice .
Advanced Research Questions
Q. How can computational modeling predict reactivity and electronic properties?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) analyze frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example:
Q. What strategies resolve contradictions in spectroscopic vs. crystallographic data?
- Discrepancy in hydrogen placement : Neutron diffraction or Hirshfeld surface analysis clarifies ambiguous H positions inferred from X-ray data, particularly for methyl groups with high thermal motion .
- Dynamic vs. static disorder : Refinement with constraints (e.g., riding models for H atoms) and validation via R-factor convergence (wR < 0.17) ensures model accuracy .
Q. How are mechanistic pathways elucidated for derivatization reactions?
- Isotopic labeling : C-labeled methyl esters track carboxylate transfer in nucleophilic acyl substitutions .
- Kinetic studies : Monitoring reaction progress via HPLC-MS under varying conditions (pH, solvent polarity) identifies rate-determining steps. For example, base-mediated ester hydrolysis follows pseudo-first-order kinetics in aqueous DMF .
Q. What safety protocols are critical for handling this compound?
- Waste disposal : Halogenated byproducts (e.g., from dichlorophenyl intermediates) require segregated storage and professional waste management to avoid environmental contamination .
- Personal protective equipment (PPE) : Use nitrile gloves and fume hoods to prevent exposure to toxic intermediates (e.g., bromo derivatives) .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
